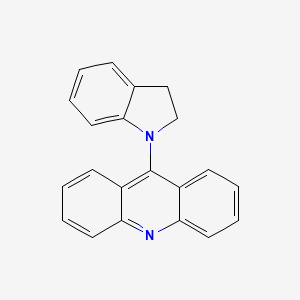
9-(Indolin-1-yl)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Indolin-1-yl)acridine is a heterocyclic compound that combines the structural features of indoline and acridineThe molecular formula of this compound is C21H16N2, and it has a molecular weight of 296.36514 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Indolin-1-yl)acridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of indoline with acridine derivatives under specific conditions. For instance, the reaction can be catalyzed by transition metals or other catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: 9-(Indolin-1-yl)acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the acridine or indoline moieties, leading to different structural analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
9-(Indolin-1-yl)acridine has shown promise in several scientific research areas:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用机制
The mechanism of action of 9-(Indolin-1-yl)acridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and affecting biological processes such as replication and transcription. This intercalation is driven by π-stacking interactions between the acridine moiety and the base pairs of DNA . Additionally, the indoline moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, further influencing cellular pathways .
相似化合物的比较
9-Aminoacridine: Known for its use as a fluorescent dye and mutagen.
Indole Derivatives: Widely studied for their biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Acridine Derivatives: Used in various therapeutic applications, including anticancer and antibacterial agents.
Uniqueness of 9-(Indolin-1-yl)acridine: The combination of indoline and acridine in a single molecule provides unique chemical and biological properties. This dual functionality allows for versatile applications in different scientific fields, making this compound a valuable compound for research and development .
属性
CAS 编号 |
139117-65-0 |
|---|---|
分子式 |
C21H16N2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
9-(2,3-dihydroindol-1-yl)acridine |
InChI |
InChI=1S/C21H16N2/c1-6-12-20-15(7-1)13-14-23(20)21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h1-12H,13-14H2 |
InChI 键 |
FKDHSDZFGYVALC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C21)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



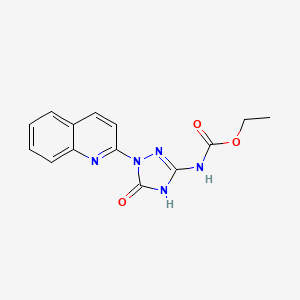

![4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline](/img/structure/B11834027.png)
![tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B11834038.png)
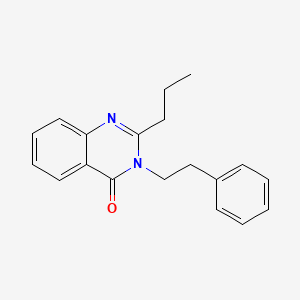

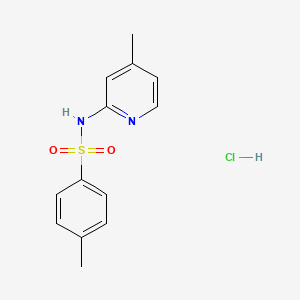

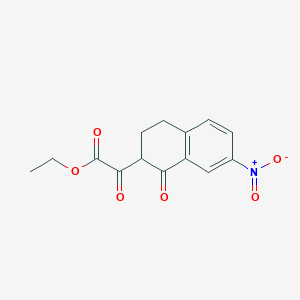


![Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate](/img/structure/B11834090.png)

